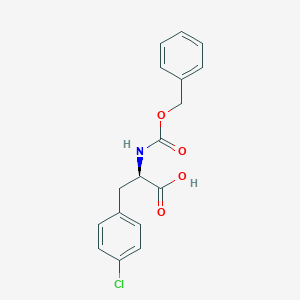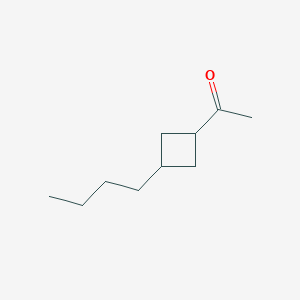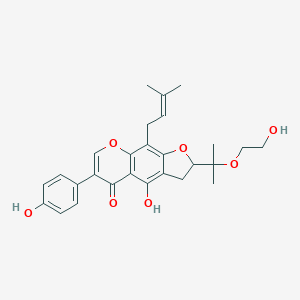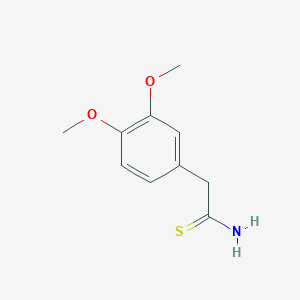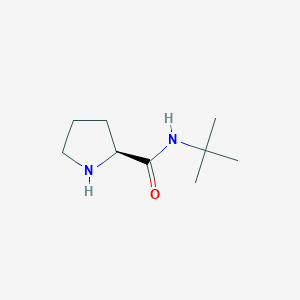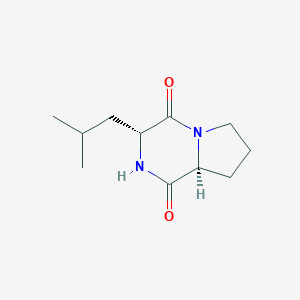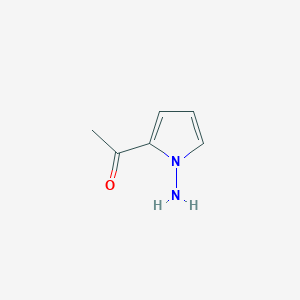
1-(1-Amino-1H-pyrrol-2-yl)ethanone
Descripción general
Descripción
1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as APE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyrrole derivative that has both amine and ketone functional groups.
Aplicaciones Científicas De Investigación
1-(1-Amino-1H-pyrrol-2-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drugs. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone is not fully understood. However, it is believed that the compound acts by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(1-Amino-1H-pyrrol-2-yl)ethanone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has also been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have anxiolytic activity, which makes it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Amino-1H-pyrrol-2-yl)ethanone in lab experiments include its relatively simple synthesis method, its low cost, and its potential applications in various fields. However, there are also some limitations associated with the use of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone and its potential side effects.
Propiedades
Número CAS |
158883-64-8 |
|---|---|
Nombre del producto |
1-(1-Amino-1H-pyrrol-2-yl)ethanone |
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-(1-aminopyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |
Clave InChI |
MGEJYYWLTJVEJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1N |
SMILES canónico |
CC(=O)C1=CC=CN1N |
Sinónimos |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


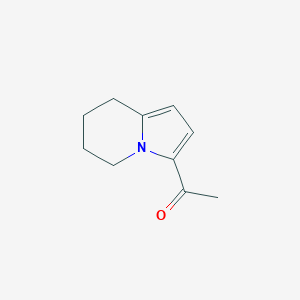
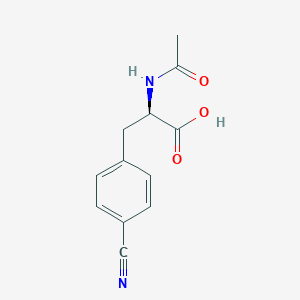
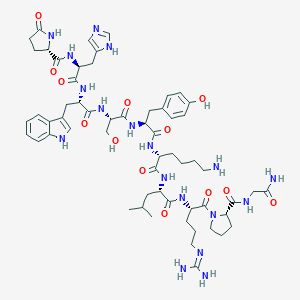
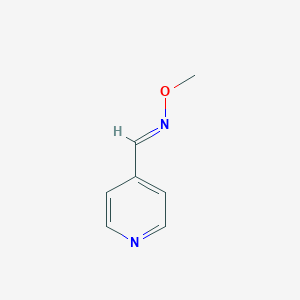
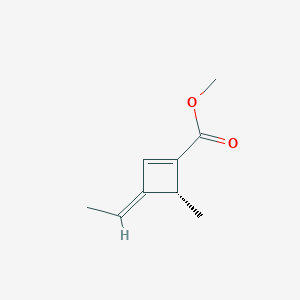
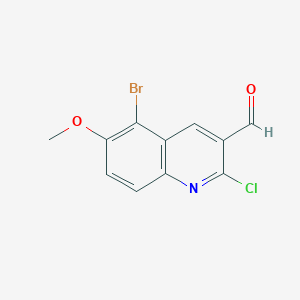
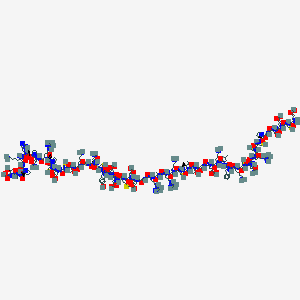
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
